
3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde, also known as MIPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPA belongs to the family of indolizine derivatives and has been shown to possess various biochemical and physiological effects that make it a promising compound for further study.
Wirkmechanismus
The mechanism of action of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde is not fully understood. However, studies have shown that 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde induces apoptosis in cancer cells by activating the caspase pathway. 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has also been shown to possess anti-tumor properties by inhibiting angiogenesis and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde is also a fluorescent probe that can be used for the detection of reactive oxygen species in cells. However, 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde. One direction is to study the potential use of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to study the mechanism of action of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde in more detail to better understand its therapeutic potential. Additionally, future studies could focus on improving the solubility of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde to make it more useful for lab experiments.
Synthesemethoden
The synthesis of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde involves the reaction of 5-methyl-2-phenylindole with 3-phenylacrylaldehyde in the presence of a suitable catalyst. The reaction yields 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-cancer properties. 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.
Eigenschaften
Molekularformel |
C24H19NO |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(Z)-3-(5-methyl-2-phenylindolizin-3-yl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C24H19NO/c1-18-9-8-14-21-17-23(20-12-6-3-7-13-20)24(25(18)21)22(15-16-26)19-10-4-2-5-11-19/h2-17H,1H3/b22-15- |
InChI-Schlüssel |
BPINZBABWXFMSE-JCMHNJIXSA-N |
Isomerische SMILES |
CC1=CC=CC2=CC(=C(N12)/C(=C\C=O)/C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1=CC=CC2=CC(=C(N12)C(=CC=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=CC2=CC(=C(N12)C(=CC=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




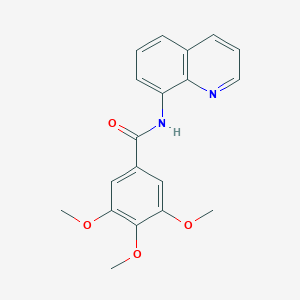


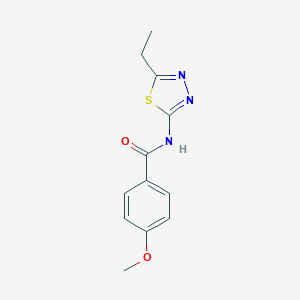
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
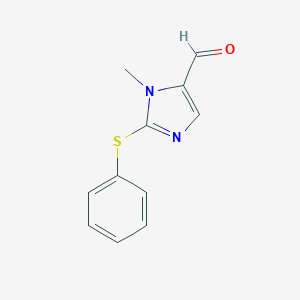
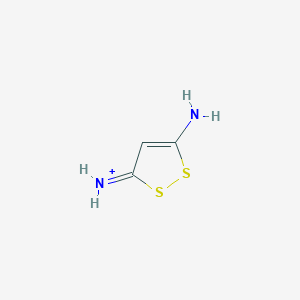
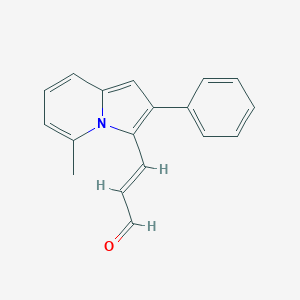

![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)
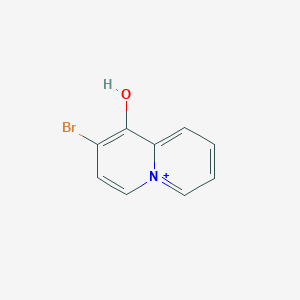
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)